PJ-34 hydrochloride hydrate is a synthetic organic compound recognized primarily as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This compound is classified under the category of small molecule inhibitors and is noted for its potential therapeutic applications in oncology and other fields due to its ability to modulate cellular processes related to DNA repair and inflammation. The chemical structure of PJ-34 hydrochloride hydrate is represented by the IUPAC name 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide hydrochloride, with a CAS Registry Number of 344458-15-7 .
The synthesis of PJ-34 hydrochloride hydrate involves several steps, typically starting from readily available precursors. The process can be outlined as follows:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity .
The molecular structure of PJ-34 hydrochloride hydrate reveals a complex arrangement that includes a phenanthridine core with an oxo group and a dimethylamino acetamide side chain. The 3D conformation plays a crucial role in its biological activity, particularly in binding to PARP-1.
Key structural data include:
PJ-34 hydrochloride hydrate participates in various biochemical reactions, primarily as an inhibitor. Its main reaction involves binding to the active site of PARP-1, leading to the inhibition of poly(ADP-ribosyl)ation processes. This inhibition impacts several downstream signaling pathways involved in DNA repair mechanisms.
The binding affinity and kinetics can be assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry, providing insights into its interaction dynamics with PARP-1 .
The mechanism by which PJ-34 exerts its effects involves competitive inhibition of PARP-1 activity. By binding to the enzyme's active site, it prevents the addition of poly(ADP-ribose) chains to target proteins, thereby disrupting DNA damage repair processes.
Research indicates that this inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents, making PJ-34 a valuable tool in enhancing therapeutic efficacy in combination therapies .
PJ-34 hydrochloride hydrate typically appears as a white to off-white powder. It is hygroscopic and should be stored under controlled conditions to maintain stability.
Key chemical properties include:
PJ-34 hydrochloride hydrate is primarily used in research settings:
Additionally, PJ-34 has been explored for its potential applications in neuroprotection and cardiovascular research due to its effects on cellular stress responses .
PJ-34 hydrochloride hydrate (N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide hydrochloride) exhibits high selectivity for PARP1 and PARP2 isoforms due to its structural mimicry of nicotinamide adenine dinucleotide (NAD⁺). The phenanthridinone core of PJ-34 competitively binds the NAD⁺ catalytic site, with its dimethylaminoacetamide moiety forming hydrogen bonds with conserved residues (e.g., Ser904 and Gly863 in PARP1) [8] [4]. X-ray crystallography studies confirm that PJ-34 achieves inhibition at low nanomolar concentrations (IC₅₀ = 20 nM for PARP1/2) but shows significantly reduced activity against other PARP family members (e.g., IC₅₀ ≈ 1 µM for tankyrases 1/2 and >10 µM for PARP3) [2] [8]. This selectivity arises from steric constraints within the catalytic domains of non-target PARPs, which impede optimal positioning of PJ-34’s phenanthridine ring [8].
Table 1: Isoform Selectivity Profile of PJ-34
PARP Isoform | IC₅₀ (nM) | Primary Binding Interactions |
---|---|---|
PARP1 | 20 | Ser904, Gly863, Tyr907 |
PARP2 | 20 | Ser399, Glu411, Tyr423 |
Tankyrase-1 | 1,000 | Incomplete H-bond network |
Tankyrase-2 | 1,000 | Suboptimal hydrophobic packing |
PARP3 | >10,000 | Steric clash with acetamide group |
PJ-34 demonstrates ~10,000-fold greater potency than the first-generation PARP inhibitor 3-aminobenzamide (3-AB) in cell-free assays (EC₅₀ = 20 nM vs. 200 µM for 3-AB) [3] [4]. This enhanced efficacy stems from:
Beyond competitive NAD⁺ site inhibition, PJ-34 induces conformational changes in PARP1’s helical domain (HD), locking the enzyme in a DNA-bound but catalytically inactive state. This allosteric effect:
PJ-34 exacerbates genomic instability through multi-pathway interference:
Table 2: Impact of PJ-34 on DNA Repair Pathways
Repair Pathway | Key PJ-34-Mediated Disruptions | Functional Outcome |
---|---|---|
Base Excision (BER) | XRCC1/LigIII recruitment failure | Unrepaired SSBs → DSBs during replication |
Homologous Recombination (HR) | RAD51 focus inhibition | Reduced DSB repair fidelity |
Alternative End-Joining (Alt-EJ) | PARP1 trapping at DSBs | Genomic deletions/translocations |
Non-Homologous End-Joining (NHEJ) | Ku70/80 binding unaffected | No significant dysregulation |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: